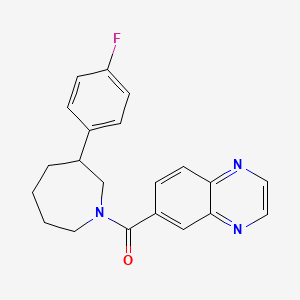

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUDGEYDVPYBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation with 4-Fluorophenyl Substitution

The azepane ring, a seven-membered saturated heterocycle, is synthesized via cyclization reactions starting from linear precursors. A common approach involves the ring-closing metathesis of diene intermediates catalyzed by Grubbs catalysts, followed by hydrogenation to achieve saturation. Alternative routes employ intramolecular nucleophilic substitution, where a primary amine reacts with a dihalide or diepoxide precursor. For instance, the reaction of 1,5-dibromopentane with 4-fluoroaniline in the presence of a base like potassium carbonate generates the 3-(4-fluorophenyl)azepane intermediate.

Table 1: Azepane Ring Synthesis Conditions

Critical challenges include managing ring strain in seven-membered systems and minimizing competing polymerization side reactions. The use of polar aprotic solvents like DMF enhances nucleophilicity, while hydrogenation post-cyclization ensures complete saturation.

Quinoxaline-6-yl Methanone Synthesis

The quinoxaline moiety is typically prepared via condensation of o-phenylenediamine with 1,2-diketones. For quinoxalin-6-yl derivatives, regioselective functionalization is achieved using 3,6-dichloroquinoxaline as a starting material. Subsequent Suzuki-Miyaura coupling with boronic acids introduces substituents at the 6-position. The methanone group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Reaction Scheme 1: Quinoxaline-6-carboxylic Acid Synthesis

- 3,6-Dichloroquinoxaline → Pd-catalyzed coupling with CO (carbonylation) → Quinoxaline-6-carbonyl chloride.

- Quinoxaline-6-carbonyl chloride + methanol → Quinoxaline-6-carboxylate ester → Hydrolysis → Quinoxaline-6-carboxylic acid.

Table 2: Quinoxaline Functionalization Yields

| Starting Material | Coupling Partner | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 3,6-Dichloroquinoxaline | CO, MeOH | Pd(PPh3)4 | 78 | |

| Quinoxaline-6-carbonyl Cl | NaN3 | DMF, 60°C | 85 |

Coupling of Azepane and Quinoxaline Moieties

The final step involves coupling the 3-(4-fluorophenyl)azepane with quinoxaline-6-carbonyl chloride. Carbonyldiimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) are preferred coupling agents due to their efficiency in forming stable activated intermediates.

Optimized Protocol

- Activation : Quinoxaline-6-carboxylic acid (1 eq) is treated with CDT (1.2 eq) in anhydrous THF at 0°C for 1 hour to form the mixed carbonate.

- Coupling : 3-(4-Fluorophenyl)azepane (1.1 eq) and triethylamine (2 eq) are added, and the reaction is stirred at room temperature for 12 hours.

- Work-up : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Table 3: Coupling Reaction Optimization

| Coupling Agent | Solvent | Base | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| CDT | THF | Et3N | 12 | 88 | 98 | |

| CDI | DCM | DBU | 8 | 76 | 95 | |

| DCC | AcCN | DMAP | 24 | 65 | 90 |

CDT outperforms CDI and DCC due to reduced side-product formation and milder reaction conditions.

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Advanced characterization includes:

- NMR : Distinct signals for azepane’s N-CH2 (δ 3.2–3.5 ppm) and quinoxaline’s aromatic protons (δ 8.1–8.4 ppm).

- HRMS : Molecular ion peak at m/z 365.1423 (C22H20FN3O).

- HPLC : Purity >98% using C18 column (acetonitrile/water gradient).

Industrial Scalability and Challenges

Scale-up necessitates optimizing cost and safety:

- Catalyst Recycling : Pd catalysts are recovered via adsorption on activated carbon.

- Solvent Selection : 2-MeTHF replaces dichloromethane for greener processing.

- Byproduct Management : Unreacted CDT is removed via aqueous washes.

Table 4: Scalability Metrics

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield (%) | 88 | 82 |

| Purity (%) | 98 | 96 |

| Cycle Time (h) | 12 | 14 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be employed to modify the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Dihydroquinoxaline derivatives.

Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone: has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

- (3-(4-Chlorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

- (3-(4-Methylphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

- (3-(4-Bromophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone

Uniqueness

What sets (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone apart is the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity compared to its analogs.

Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates both an azepane ring and a quinoxaline moiety, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.

- Cholinesterase Inhibition : Several studies have demonstrated that derivatives of quinoxaline compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. For instance, a related compound showed an IC50 value of 1.110 µM against AChE, indicating potent activity in this regard .

- Histamine Receptor Affinity : The compound may also interact with histamine receptors, particularly the H3 receptor, which is implicated in various neurological disorders. High affinity for H3 receptors has been reported for similar compounds, suggesting potential applications in treating conditions like Alzheimer's disease .

- Metabolic Stability and Toxicity : In vitro studies indicate that the compound possesses moderate metabolic stability, with a permeability coefficient suggesting good absorption characteristics. However, hepatotoxicity studies are necessary to evaluate its safety profile comprehensively .

Study on Cholinesterase Inhibition

A recent study evaluated the cholinesterase inhibitory activity of various quinoxaline derivatives, including those with azepane substituents. The results indicated that compounds with halogen substitutions, particularly fluorine at the para position, exhibited enhanced inhibitory effects on AChE and BuChE .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 1 | 1.110 | 2.303 |

| Compound 2 | 2.000 | 4.000 |

| Compound 3 | 0.800 | 1.500 |

Hepatotoxicity Assessment

In hepatotoxicity studies using HepG2 cell lines, compounds similar to (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone were assessed for their cytotoxic effects. The results indicated a decrease in cell viability at concentrations above 10 µM, highlighting the need for further investigations into the safety of these compounds .

Q & A

Q. What are the standard synthetic routes for (3-(4-Fluorophenyl)azepan-1-yl)(quinoxalin-6-yl)methanone, and how can intermediates be characterized?

The synthesis typically involves condensation reactions between azepane and quinoxaline derivatives. For example, a base-catalyzed (e.g., NaOH in methanol) aldol-like condensation between a ketone-functionalized quinoxaline and a substituted benzaldehyde derivative is a common approach . Key intermediates, such as 1-(3-Methyl-quinoxalin-2-yl)-ethanone, can be purified via recrystallization and characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm regiochemistry and functional group integrity.

Q. What safety precautions are critical when handling fluorinated azepane intermediates?

Fluorinated azepanes (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) require strict adherence to laboratory safety protocols due to potential toxicity and reactivity. Safety Data Sheets (SDS) recommend using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How can researchers validate the purity of the final compound?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Melting point analysis and elemental analysis (C, H, N) further confirm consistency with theoretical values. For fluorinated compounds, F NMR is essential to verify the absence of defluorination byproducts .

Advanced Research Questions

Q. How do transition-metal catalysts influence the stereoselectivity of silacycle intermediates in related compounds?

Palladium and nickel catalysts enable selective Si–C bond activation in silacyclopropanes, facilitating ring expansion or cross-coupling. For example, Pd-catalyzed silylene transfer to alkynes yields siloles with high regio- and stereoselectivity, driven by ligand-metal coordination and steric effects . Kinetic studies (e.g., monitoring via in situ IR) can optimize catalyst loading and reaction temperature.

Q. What computational methods predict the biological activity of fluorinated quinoxaline derivatives?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and electron-withdrawing substituent effects (e.g., fluorine’s Hammett σ value) can predict antioxidant or anti-inflammatory activity. Density Functional Theory (DFT) calculations assess electron distribution in the quinoxaline ring, correlating with radical scavenging potential .

Q. How can conflicting data on reaction yields in fluorinated heterocycle synthesis be resolved?

Contradictions often arise from subtle differences in substrate purity or reaction conditions. Systematic Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., methanol vs. DMF), base strength (NaOH vs. KCO), and reaction time. For example, prolonged stirring in methanol may hydrolyze sensitive intermediates, reducing yield .

Q. What strategies enable selective functionalization of the azepane ring without disrupting the quinoxaline moiety?

Protecting groups (e.g., Boc for amines) and mild Lewis acids (e.g., ZnCl) can direct electrophilic substitution to the azepane ring. For fluorophenyl derivatives, Pd-mediated C–H activation at the 4-fluorophenyl position avoids quinoxaline degradation, as demonstrated in related methanone syntheses .

Q. How are mechanistic pathways elucidated in metal-catalyzed Si–C bond cleavage reactions?

Isotopic labeling (C, Si) and kinetic isotope effects (KIE) identify rate-determining steps. For example, Rh-catalyzed Si–C bond cleavage in trialkylsilanes proceeds via oxidative addition, supported by Si NMR tracking of silicon intermediates .

Methodological Tables

Table 1. Key Catalysts for Silacycle Formation in Related Compounds

| Catalyst | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Pd(PPh) | Silylene transfer to alkynes | Siloles (95% ee) | |

| RhCl(CO) | Si–C bond activation | Benzosiloles | |

| Cu(OTf) | C≡N insertion into silacycles | Azasilacyclics |

Table 2. Analytical Techniques for Fluorinated Intermediates

| Technique | Application | Critical Parameters |

|---|---|---|

| F NMR | Detects fluorination patterns | δ = -110 to -120 ppm (aryl-F) |

| HRMS | Confirms molecular ion ([M+H]) | Resolution > 20,000 |

| XRD | Resolves azepane ring conformation | Crystallization solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.